molecular formula C30H46O9 B10754091 Emicymarin

Emicymarin

Cat. No.: B10754091
M. Wt: 550.7 g/mol
InChI Key: MABTYQWWFMMYTE-UHFFFAOYSA-N
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Description

It is derived from plants of the genus Strophanthus, particularly Strophanthus eminii and Strophanthus kombe . This compound is known for its potent biological activity, particularly its ability to inhibit the sodium-potassium ATPase pump, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of emicymarin involves the extraction of the compound from Strophanthus species. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in biotechnological methods, such as plant cell culture, offer potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Emicymarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various alkyl halides and acyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique biological activities.

Scientific Research Applications

Emicymarin has a wide range of applications in scientific research:

Mechanism of Action

Emicymarin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump, a crucial enzyme in maintaining cellular ion balance. By binding to the enzyme, this compound prevents the exchange of sodium and potassium ions across the cell membrane, leading to increased intracellular sodium levels. This action triggers a cascade of events, including increased intracellular calcium levels, which enhances cardiac contractility .

Comparison with Similar Compounds

Uniqueness of Emicymarin: this compound is unique due to its specific structural features and its potent inhibitory effect on the sodium-potassium ATPase pump. Its distinct glycosidic linkage and steroidal backbone contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3

InChI Key

MABTYQWWFMMYTE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O

Origin of Product

United States

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